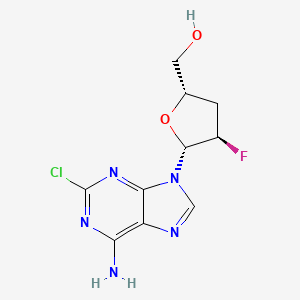

((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol

CAS No.:

Cat. No.: VC15900420

Molecular Formula: C10H11ClFN5O2

Molecular Weight: 287.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClFN5O2 |

|---|---|

| Molecular Weight | 287.68 g/mol |

| IUPAC Name | [(2S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluorooxolan-2-yl]methanol |

| Standard InChI | InChI=1S/C10H11ClFN5O2/c11-10-15-7(13)6-8(16-10)17(3-14-6)9-5(12)1-4(2-18)19-9/h3-5,9,18H,1-2H2,(H2,13,15,16)/t4-,5+,9+/m0/s1 |

| Standard InChI Key | APRYMKOCSLIRMK-OBXARNEKSA-N |

| Isomeric SMILES | C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=C(N=C32)Cl)N)CO |

| Canonical SMILES | C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)Cl)N)CO |

Introduction

((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol is a complex organic molecule featuring a purine base linked to a tetrahydrofuran ring. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential roles in cellular processes and therapeutic applications. Its molecular formula is C_{10}H_{12}ClN_{5}O_{3}, indicating the presence of chlorine, fluorine, and multiple nitrogen atoms, which contribute to its unique chemical and biological properties.

Structural Features

The compound's structure includes a purine moiety with amino and chloro groups, attached to a tetrahydrofuran ring that contains a fluorine atom and a hydroxymethyl group. This specific arrangement of functional groups enhances its potential for interactions with biological targets, making it a candidate for further investigation in therapeutic contexts.

| Structural Component | Description |

|---|---|

| Purine Moiety | Contains amino and chloro groups, contributing to biological activity. |

| Tetrahydrofuran Ring | Includes a fluorine atom and a hydroxymethyl group, enhancing interaction capabilities. |

Synthesis

The synthesis of ((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol typically involves multiple steps, including the manipulation of purine derivatives and tetrahydrofuran moieties. The process often requires precise control over reaction conditions to optimize yields and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure purity and confirm product identity.

Biological Activity and Potential Applications

This compound is primarily classified as a nucleoside analogue, which allows it to interact with biological systems similarly to naturally occurring nucleotides. Its potential therapeutic applications include roles in antiviral and anticancer therapies due to its ability to interact with enzymes or receptors involved in critical biological processes. The mechanisms of action involve influencing signal transduction pathways and gene expression regulation, making it a promising candidate for further research.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| ((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol | Purine linked to tetrahydrofuran with fluorine and hydroxymethyl groups | Potential antiviral/anticancer |

| (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran | Hydroxymethyl instead of fluorine | Antiviral |

| (2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoroarabinoadenosine | Fluorine substitution | Anticancer |

Research Findings and Future Directions

Research into ((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol focuses on its interaction with biological targets and its therapeutic potential. Studies assess how this compound interacts with enzymes or receptors, which can lead to novel therapeutic applications. The unique stereochemistry and combination of functional groups in this compound may provide distinct biological activities not found in other related compounds, making it an important subject for further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume